N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide typically involves the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting 4-chlorobenzohydrazide with cyanogen bromide in methanol to form the oxadiazole ring.
Coupling with 3-methoxybenzoic acid: The oxadiazole intermediate is then coupled with 3-methoxybenzoic acid in the presence of a coupling agent such as 1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) in dry dichloromethane (DCM) and lutidine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under basic conditions.
Major Products
Oxidation: Formation of 3-methoxybenzoic acid derivatives.
Reduction: Formation of amine derivatives of the oxadiazole ring.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide has several scientific research applications:
Medicinal Chemistry: It has potential as an antimicrobial and anticancer agent due to its ability to inhibit specific biological pathways.
Agriculture: It can be used as a pesticide or herbicide due to its ability to disrupt essential biological processes in pests and weeds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide involves its interaction with specific molecular targets:
Molecular Targets: It can bind to enzymes or receptors involved in critical biological pathways, such as DNA synthesis or cell division.
Pathways Involved: It can inhibit the activity of enzymes like topoisomerases or kinases, leading to the disruption of cellular processes and ultimately cell death.
Comparison with Similar Compounds
Similar Compounds
N-(4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl)-3-methoxybenzamide: Similar structure but with a bromine atom instead of chlorine, which may alter its biological activity.
N-(4-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-3-methoxybenzamide: Similar structure but with a different oxadiazole ring, which may affect its chemical reactivity and biological properties.
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]-3-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-22-13-4-2-3-11(9-13)16(21)18-15-14(19-23-20-15)10-5-7-12(17)8-6-10/h2-9H,1H3,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKBSNCMLFMWBAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)NC2=NON=C2C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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